N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features a furan ring, an indole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an inhibitor or modulator of specific biological pathways.
Medicine
Due to its structural features, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In material science, this compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to the specific combination of the furan ring, indole moiety, and acetamide group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H18N2O2/c24-21(22-14-18-10-6-12-25-18)15-23-19-11-5-4-9-17(19)13-20(23)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,22,24) |
InChI Key |
QXIRBTGCWZLPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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